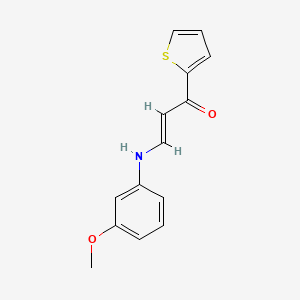

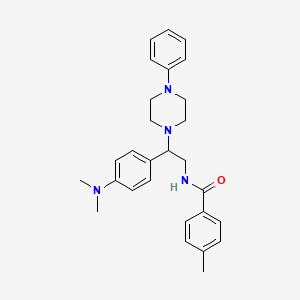

4-fluoro-N-(pyridin-4-ylmethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-fluoro-N-(pyridin-4-ylmethyl)aniline derivatives often involves conventional methods, such as the reaction of S-benzyl ortho-aminothiophenol with 4-pyridine carboxaldehyde, followed by cyclization and ethylation processes. These methods have been applied to create a variety of complexes, including those with metal ions like Cd(II) and Hg(II), through coordination with the aniline ligand. This synthesis approach allows for the creation of materials with diverse structures and properties, including those suitable for nano-supramolecular assembly and antimicrobial activities (Hajiashrafi, Morsali, & Kubicki, 2015) (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).

Molecular Structure Analysis

Crystal structure analysis reveals that this compound derivatives form complex supramolecular architectures through weak intermolecular interactions. These interactions, including hydrogen bonding and π-π stacking, are crucial for the stability and functionality of the resulting coordination polymers. The versatility of the ligand allows for the synthesis of materials with specific morphologies and supramolecular structures, enabling the exploration of their potential applications in various fields (Hajiashrafi, Morsali, & Kubicki, 2015).

Chemical Reactions and Properties

This compound participates in various chemical reactions, forming complexes with different metal ions. These complexes exhibit diverse chemical properties, including electrochemical behavior and antimicrobial activities. The ligand's ability to coordinate with metals like Ru(II) enhances the biological activity of the resulting complexes, making them potential candidates for antibacterial applications (Koske, Kagwanja, Gichumbi, & Kariuki, 2018).

Applications De Recherche Scientifique

Coordination Polymers Synthesis

4-fluoro-N-(pyridin-4-ylmethyl)aniline is utilized in synthesizing coordination polymers. Hajiashrafi et al. (2015) explored the synthesis of Hg(II) and Cd(II) coordination polymers containing this ligand, revealing the importance of weak intermolecular interactions in nano-supramolecular assembly (Hajiashrafi et al., 2015).

Kinase Inhibitors Studies

Caballero et al. (2011) conducted docking and quantitative structure–activity relationship studies on derivatives of this compound as c-Met kinase inhibitors, highlighting their potential in cancer treatment (Caballero et al., 2011).

Electrochemical and Antibacterial Studies

Koske et al. (2018) synthesized a Schiff base ligand and its complex with 4-fluoro-N-(2-pyridiylmethylene)-aniline, investigating their electrochemical properties and antibacterial activities against Escherichia coli and Staphylococcus aureus (Koske et al., 2018).

Structural and Vibrational Analysis

Acosta-Ramírez et al. (2013) performed a comparative computational study on the structure and vibrational spectra of derivatives of this compound, emphasizing the accuracy of computational methodologies in predicting molecular structures (Acosta-Ramírez et al., 2013).

Coordination Chemistry

Almesaker et al. (2007) explored the coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline, a derivative of this compound, demonstrating its flexibility in preparing diverse metal complex structures (Almesaker et al., 2007).

Fluoride Shuttle Batteries Research

Kucuk and Abe (2020) studied boron-based anion acceptors derived from this compound for their application in fluoride shuttle batteries, revealing their impact on fluoride ion conductivity and battery performance (Kucuk & Abe, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The development of 4-fluoro-N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors is a promising area of research . The workflow developed could be applied to de novo drug design and virtual screening potential KDR inhibitors, and use hit compounds to further optimize and design new potential KDR inhibitors .

Propriétés

IUPAC Name |

4-fluoro-N-(pyridin-4-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNWIIVTVOCXPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC2=CC=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,5-dimethylphenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2486847.png)

![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2486848.png)

![2-(2-(benzylthio)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2486853.png)

![3-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2486854.png)

![2-[(4-Tert-butylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B2486857.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide](/img/structure/B2486860.png)

![methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate](/img/structure/B2486864.png)

![2-[[1-(4-Bromobenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2486865.png)